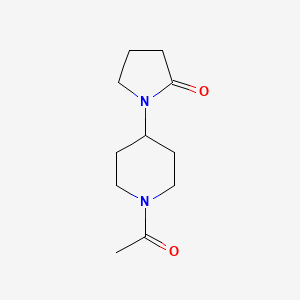![molecular formula C22H28N4O5 B2751116 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone CAS No. 1903698-51-0](/img/structure/B2751116.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For this compound, specific NMR or IR spectra are not available in the literature .Scientific Research Applications
Neuropharmacology and Drug Interactions
- Nociceptin/Orphanin FQ Peptide Receptors Antagonism : A study on the antagonist LY2940094, a compound with a piperazine element, similar to part of the query compound, showed its potential for therapeutic benefits in obesity, eating disorders, and depression due to NOP receptor occupancy in rats and humans. This highlights the relevance of such compounds in neuropharmacological research and potential therapeutic applications (Raddad et al., 2016).
Metabolism and Disposition in Drug Development
- Metabolism of Novel Compounds : The disposition and metabolism of novel compounds such as SB-649868, an orexin receptor antagonist, were studied to understand their pharmacokinetics. Such research underscores the importance of understanding how novel compounds are metabolized and eliminated from the human body, guiding the development of therapeutic agents (Renzulli et al., 2011).
Environmental and Health Impact Studies
- Exposure to Organophosphorus and Pyrethroid Pesticides : Research on the environmental exposure of children to pesticides, including studies on metabolites found in urine, demonstrates the relevance of chemical analysis and toxicology in public health. Such studies highlight the need for understanding the health implications of chemical compounds present in the environment (Babina et al., 2012).
Potential Therapeutic Applications
- Antipsychotic Potential : Compounds like ST2472, with antipsychotic activity in the conditioned avoidance response test, suggest that structural or functional analogs of the query compound could be explored for their potential in treating psychiatric disorders. Such studies contribute to the field of psychopharmacology, demonstrating the therapeutic potential of novel compounds (Gravius et al., 2005).
Drug Interaction and Toxicology
- Drug Interactions : The interaction between traditional compounds like kava and pharmaceuticals like alprazolam, leading to adverse effects, underscores the importance of studying the pharmacological and toxicological interactions of chemical compounds. This area of research is critical for ensuring the safe use of combined therapies (Almeida & Grimsley, 1996).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully understood. Given the complexity of the compound, it is likely that it impacts multiple pathways within the cell. These could include signaling pathways, metabolic pathways, or other cellular processes. The downstream effects of these pathway alterations would depend on the specific pathways involved .
Pharmacokinetics
These are important areas for future research, as they can significantly impact the compound’s efficacy .
Safety and Hazards
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-29-18-12-15(13-19(30-2)20(18)31-3)21(27)24-8-10-25(11-9-24)22(28)17-14-16-6-4-5-7-26(16)23-17/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSOAVHUAGOUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2751033.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2751034.png)

![Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2751038.png)



![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)





![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)
